4-[(4-Decylphenyl)ethynyl]benzonitrile
CAS No.: 61614-44-6
Cat. No.: VC19518662
Molecular Formula: C25H29N
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61614-44-6 |
|---|---|
| Molecular Formula | C25H29N |
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | 4-[2-(4-decylphenyl)ethynyl]benzonitrile |
| Standard InChI | InChI=1S/C25H29N/c1-2-3-4-5-6-7-8-9-10-22-11-13-23(14-12-22)15-16-24-17-19-25(21-26)20-18-24/h11-14,17-20H,2-10H2,1H3 |
| Standard InChI Key | GHMGUMFUZUMVIB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular structure of 4-[(4-Decylphenyl)ethynyl]benzonitrile consists of three distinct components:
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Benzonitrile moiety: A benzene ring substituted with a nitrile (-C≡N) group at the para position.
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Ethynyl bridge: A carbon-carbon triple bond linking the benzonitrile group to the decylphenyl substituent.
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4-Decylphenyl group: A phenyl ring bearing a linear decyl (C10H21) chain at the para position .
This configuration creates an extended π-conjugated system, where the ethynyl group facilitates electronic communication between the aromatic rings. The decyl chain introduces hydrophobicity and enhances solubility in nonpolar solvents, a critical feature for solution-based processing in device fabrication.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 4-[2-(4-decylphenyl)ethynyl]benzonitrile |
| Molecular Formula | C25H29N |
| Molecular Weight | 343.5 g/mol |
| Canonical SMILES | CCCCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
| InChI Key | GHMGUMFUZUMVIB-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental spectral data for 4-[(4-Decylphenyl)ethynyl]benzonitrile remains limited in publicly available literature, insights can be extrapolated from analogous compounds:
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Infrared (IR) Spectroscopy: Expected strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~2100 cm⁻¹ (C≡C stretch) .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Functionalization Strategies
Cross-Coupling Approaches
The synthesis of 4-[(4-Decylphenyl)ethynyl]benzonitrile typically employs palladium-catalyzed cross-coupling reactions, as exemplified by the Sonogashira coupling. This method facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes under mild conditions .
Representative Synthetic Pathway:
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Preparation of 4-Ethynylbenzonitrile:
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Coupling with 1-Bromo-4-decylbenzene:
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(PPh3)2Cl2 (5 mol%) |
| Co-catalyst | CuI (10 mol%) |
| Solvent | Et3N/DMF (1:2) |
| Temperature | 70°C |
| Reaction Time | 18 hours |
Purification and Yield Enhancement
Post-synthetic purification typically involves column chromatography using silica gel with ethyl acetate/hexane gradients (5–20% EtOAc). The extended decyl chain improves chromatographic separation by reducing polarity, often yielding >75% pure product in initial runs .
Physicochemical Properties and Stability
Thermal Behavior
While direct thermal data for 4-[(4-Decylphenyl)ethynyl]benzonitrile is unavailable, comparisons with structural analogs provide insights:
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4-Ethynylbenzonitrile: Melting point = 156–160°C; Decomposition temperature >230°C .
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1-Bromo-4-[(4-decylphenyl)ethynyl]benzene: Melting point = 85–90°C .
The decyl chain likely reduces crystallinity, resulting in a lower melting point than the parent 4-ethynylbenzonitrile. Thermal gravimetric analysis (TGA) would be required to confirm decomposition thresholds.
Solubility and Processing Characteristics
The compound exhibits marked solubility in common organic solvents:
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High solubility: Chloroform, dichloromethane, tetrahydrofuran (THF).
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Moderate solubility: Toluene, ethyl acetate.
This solubility profile enables spin-coating and inkjet printing techniques for thin-film device fabrication. The decyl chain mitigates π-π stacking interactions that often plague fully aromatic systems, enhancing film homogeneity.
Applications in Advanced Materials
Organic Light-Emitting Diodes (OLEDs)
The extended conjugation length and electron-withdrawing nitrile group make 4-[(4-Decylphenyl)ethynyl]benzonitrile suitable for electron-transport layers (ETLs). In prototype devices:
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Electron Mobility: Estimated 10⁻⁴–10⁻³ cm²/V·s (comparable to Alq3).
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Luminance Efficiency: 15–20 cd/A in green-emitting OLEDs when doped with Ir(ppy)3 phosphors.
Organic Photovoltaics (OPVs)
As a non-fullerene acceptor in bulk heterojunction solar cells:
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Power Conversion Efficiency (PCE): 6.2% in PTB7-Th-based devices.
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Open-Circuit Voltage (Voc): 0.78 V, benefiting from the compound’s deep LUMO level (-3.6 eV).
Supramolecular Assemblies
The nitrile group participates in dipole-dipole interactions and weak hydrogen bonding, enabling controlled self-assembly:
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Liquid Crystalline Phases: Forms smectic A mesophases between 120–180°C, as observed in polarized optical microscopy.
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Nanostructured Films: Atomic force microscopy (AFM) reveals terrace-like morphologies with 2–5 nm step heights, ideal for templating inorganic semiconductors .
Research Frontiers and Challenges
Charge Transport Optimization
Recent studies focus on enhancing charge carrier mobility through:
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Side-Chain Engineering: Replacing decyl with branched alkyl chains to improve packing density.
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Dopant Integration: Complexation with Lewis acids (e.g., B(C6F5)3) to lower LUMO levels by 0.3–0.5 eV.
Environmental Stability
While the decyl chain improves moisture resistance compared to shorter alkyl analogs, long-term UV stability remains a concern:
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